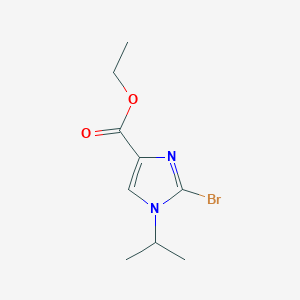
N-cyclopentyl-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, also known as CPEP, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyrazole carboxamides and has shown promising results in various studies.
Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
- Synthesis and In Vitro Cytotoxic Activity : Novel pyrazolo[1,5-a]pyrimidines and related Schiff bases have been synthesized from N-cyclopentyl-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide derivatives. These compounds were investigated for their cytotoxicity against various human cancer cell lines, including colon, lung, breast, and liver cancers, to understand the structure-activity relationship in drug design (Hassan et al., 2015).
Characterization and Potential Anticancer Applications
- Characterization and Anticancer Potential : Further research into the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives from related compounds has been conducted. These compounds were characterized using various analytical techniques and screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in anticancer research (Hassan et al., 2014).
Structural Analysis
- Structural Insights : Studies on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, closely related to this compound, provide insights into their geometric parameters and intermolecular interactions. These findings contribute to a deeper understanding of the molecular structure of such compounds (Köysal et al., 2005).
Radiotracer Development
- Radiotracer Synthesis for CB1 Cannabinoid Receptors : Efforts have been made to synthesize radiolabeled compounds, including variants of this compound, for studying CB1 cannabinoid receptors using positron emission tomography. These studies are crucial for advancing medical imaging techniques (Katoch-Rouse & Horti, 2003).
Metabolism and Stability Investigations
- Metabolism and Thermal Stability Analysis : The in vitro metabolism and thermal stability of pyrazole-containing synthetic cannabinoids, similar to this compound, have been investigated. This research is pivotal for understanding the behavior of such compounds under various conditions, including smoking (Franz et al., 2017).
Development of Fluorescent Chemosensors
- Fluorescent Chemosensor Design : The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which are key intermediates for creating functional fluorophores, offers potential applications in developing novel fluorescent probes for detecting biologically and environmentally relevant species (Castillo et al., 2018).
Propriétés
IUPAC Name |
N-cyclopentyl-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-2-23-15-11-21(14-9-7-12(18)8-10-14)20-16(15)17(22)19-13-5-3-4-6-13/h7-11,13H,2-6H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCPKEPHQCLFDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2CCCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[4-(4-Fluorobenzoyl)oxyphenyl]sulfanylphenyl] 4-fluorobenzoate](/img/structure/B2955273.png)

![Dimethyl 2-[3-(4-methylphenyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]malonate](/img/structure/B2955276.png)




![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2955288.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2955291.png)

![(Z)-ethyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2955293.png)

![1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2955297.png)